3-Chloro-2-methoxyisonicotinic acid

Description

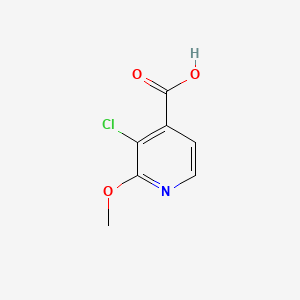

3-Chloro-2-methoxyisonicotinic acid (CAS 1211584-06-3) is a pyridine derivative characterized by a chloro substituent at the 3-position and a methoxy group at the 2-position of the isonicotinic acid backbone. This compound is commercially available with a purity of ≥98% and is used in pharmaceutical and agrochemical research due to its structural versatility . Its reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, making it a valuable intermediate in heterocyclic synthesis.

Properties

IUPAC Name |

3-chloro-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKKQNFVOGCQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721004 | |

| Record name | 3-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211584-06-3 | |

| Record name | 3-Chloro-2-methoxy-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211584-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-2-methoxyisonicotinic acid typically involves the chlorination and methoxylation of isonicotinic acid derivatives. One common method includes:

Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group.

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2-methoxyisonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted derivatives like 3-amino-2-methoxyisonicotinic acid.

Oxidation: Formation of 3-chloro-2-methoxyisonicotinaldehyde or this compound.

Reduction: Formation of 3-chloro-2-methoxyisonicotinyl alcohol.

Scientific Research Applications

Chemistry:

3-Chloro-2-methoxyisonicotinic acid is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes. It serves as a building block for the preparation of ligands in coordination chemistry.

Biology:

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets such as enzymes and receptors.

Medicine:

The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives are evaluated for their efficacy in treating various diseases.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Substitution Variations

2-Chloro-6-methoxyisonicotinic acid (CAS 15855-06-8)

- Structural Differences : Chloro and methoxy groups are positioned at 2- and 6-positions, respectively, compared to 3- and 2-positions in the target compound.

- Impact : Altered substitution pattern reduces steric hindrance but may decrease electronic effects at the 3-position. Purity: 97% .

5-Chloro-2-methoxyisonicotinic acid (CAS 88912-22-5)

- Structural Differences : Chloro group at the 5-position instead of the 3-position.

- Impact : The para-positioning of chloro relative to the carboxylic acid group may enhance acidity compared to the meta-substituted target compound. Purity: 96% .

3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS 749875-02-3)

Functional Group Modifications

6-Chloro-2-hydroxynicotinic acid (CAS 15855-06-8)

- Structural Differences : Methoxy group replaced by a hydroxyl group.

Methyl 3-amino-2-chloroisonicotinate (CAS 173435-41-1)

- Structural Differences: Carboxylic acid group esterified to a methyl ester, with an amino group at the 3-position.

- Impact: Enhanced cell permeability due to esterification, with the amino group enabling nucleophilic reactions. Similarity score: 0.81 .

Physicochemical and Functional Properties

Acidity and Solubility

- 3-Chloro-2-methoxyisonicotinic acid : Predicted pKa ~3–4 (based on analogues in ), with moderate water solubility due to the carboxylic acid group.

- 5-Chloro-2-methylisonicotinic acid (CAS 88912-27-0) : Methyl substitution reduces acidity (pKa ~4–5) and increases hydrophobicity (similarity score: 0.90) .

Reactivity

- The chloro group in the target compound facilitates nucleophilic aromatic substitution, while the methoxy group directs electrophilic reactions to specific positions.

- In contrast, 3-Amino-2-chloro-6-methoxypyridine (CAS 34392-85-3) (similarity score: 0.72) lacks a carboxylic acid group, limiting its utility in coupling reactions .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Substituents | Similarity Score | Purity | Key Applications |

|---|---|---|---|---|---|

| This compound | 1211584-06-3 | 3-Cl, 2-OCH₃, COOH | Reference | ≥98% | Pharmaceutical synthesis |

| 2-Chloro-6-methoxyisonicotinic acid | 15855-06-8 | 2-Cl, 6-OCH₃, COOH | 0.79 | 97% | Organic intermediates |

| 5-Chloro-2-methylisonicotinic acid | 88912-27-0 | 5-Cl, 2-CH₃, COOH | 0.90 | 96% | Drug discovery |

| 3-Chloro-2-(trifluoromethyl)isonicotinic acid | 749875-02-3 | 3-Cl, 2-CF₃, COOH | 0.86 | 95%–97% | Agrochemistry |

Biological Activity

3-Chloro-2-methoxyisonicotinic acid (C10H9ClN2O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9ClN2O3

- Molecular Weight : Approximately 228.64 g/mol

- Structure : The compound features a pyridine ring with a chlorine atom at the 3-position and a methoxy group at the 2-position, which significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various cellular processes including metabolism and apoptosis.

- Receptor Modulation : It acts as a pharmacophore in drug design, potentially interacting with nicotinic acetylcholine receptors (nAChRs) and other targets, thereby influencing neurotransmission and cellular signaling .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Its derivatives are being explored for their efficacy against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

GSK-3 Inhibition :

- A study highlighted the role of this compound as an inhibitor of GSK-3, showing promise in treating neurodegenerative diseases like Alzheimer's. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

-

Antimicrobial Testing :

- In vitro tests demonstrated that derivatives of this compound exhibit significant activity against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Parent compound without substitutions | Baseline activity |

| 3-Chloroisonicotinic Acid | Lacks methoxy group | Reduced reactivity |

| 2-Methoxyisonicotinic Acid | Lacks chlorine atom | Altered interaction with targets |

| 5-Bromo-3-chloro-2-methoxyisonicotinic acid | Similar structure; bromine substitution may enhance biological activity | Potentially increased potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.